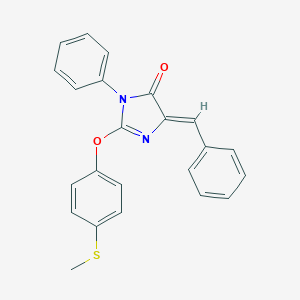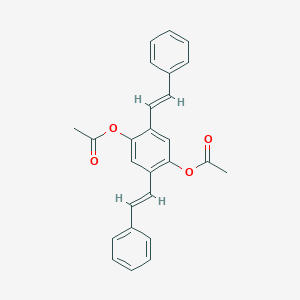
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate, commonly known as APV, is a synthetic compound that belongs to the class of stilbene derivatives. APV has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
APV exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, APV can reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Biochemical and Physiological Effects:
APV has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. APV can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). APV can also scavenge free radicals and protect against oxidative stress. In addition, APV can protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APV has several advantages for lab experiments, including its stability, solubility, and availability. APV is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as dimethyl sulfoxide (DMSO). APV is also commercially available from various chemical suppliers. However, one limitation of APV is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research on APV. One direction is to explore the potential applications of APV in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to investigate the mechanisms of action of APV in more detail, including its effects on signal transduction pathways and gene expression. Finally, the development of novel APV derivatives with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, APV is a synthetic compound with potential applications in scientific research. APV has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory properties. APV exerts its effects by inhibiting enzymes such as COX-2 and LOX. APV has several advantages for lab experiments, including its stability, solubility, and availability. There are several future directions for the research on APV, including exploring its potential applications in disease treatment, investigating its mechanisms of action, and developing novel derivatives.
Métodos De Síntesis
APV can be synthesized by the reaction of 4-hydroxy-2,5-bis(2-phenylvinyl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields APV as a white crystalline solid with a melting point of 190-192°C.
Aplicaciones Científicas De Investigación
APV has been used in various scientific research studies, including cancer research, neuroscience, and pharmacology. APV has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, APV has been used to study the mechanisms of synaptic plasticity and memory formation. In pharmacology, APV has been used as a reference compound for the development of novel drugs.
Propiedades
Fórmula molecular |
C26H22O4 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-2,5-bis[(E)-2-phenylethenyl]phenyl] acetate |
InChI |
InChI=1S/C26H22O4/c1-19(27)29-25-17-24(16-14-22-11-7-4-8-12-22)26(30-20(2)28)18-23(25)15-13-21-9-5-3-6-10-21/h3-18H,1-2H3/b15-13+,16-14+ |
Clave InChI |
AXVJOHFGZJHVOL-WXUKJITCSA-N |
SMILES isomérico |
CC(=O)OC1=CC(=C(C=C1/C=C/C2=CC=CC=C2)OC(=O)C)/C=C/C3=CC=CC=C3 |
SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



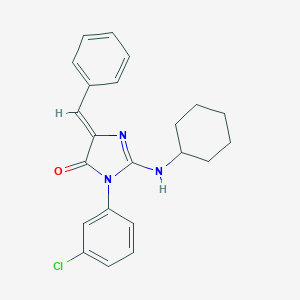


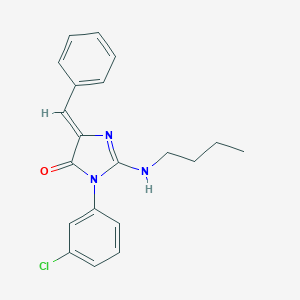



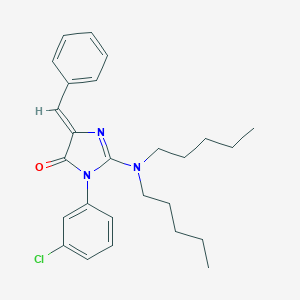


![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
